3,4-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide
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Overview
Description
3,4-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, an ethyl chain attached to a furan ring, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds
Mode of Action
Based on its structural similarity to other compounds, it may participate in reactions such as the suzuki–miyaura coupling . This reaction involves the transfer of organic groups from boron to palladium, a process known as transmetalation .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Result of Action
Similar compounds have been shown to participate in various chemical reactions, leading to the formation of new compounds . More research is needed to understand the specific effects of this compound.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions, where an ethyl halide reacts with a furan derivative.
Formation of the Benzene Ring with Fluorine Substituents: The benzene ring with fluorine substituents can be synthesized through electrophilic aromatic substitution reactions using fluorinating agents.
Sulfonamide Formation: The final step involves the reaction of the benzene derivative with a sulfonamide reagent under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its sulfonamide group, it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzenesulfonamide: Lacks the furan-ethyl group, making it less complex.
N-(2-(furan-3-yl)ethyl)benzenesulfonamide: Lacks the fluorine substituents on the benzene ring.
3,4-difluoro-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
3,4-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is unique due to the combination of its fluorinated benzene ring, furan-ethyl group, and sulfonamide functionality. This combination of structural features may impart unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(furan-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO3S/c13-11-2-1-10(7-12(11)14)19(16,17)15-5-3-9-4-6-18-8-9/h1-2,4,6-8,15H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWAMFPVOBVHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC2=COC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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